Stachyose is a tetrasaccharide, a type of carbohydrate composed of four simple sugar units. It belongs to the raffinose family of oligosaccharides (RFOs). [] Stachyose is naturally found in a variety of plants, with significant concentrations in legumes like soybeans and tubers like Japanese artichoke (Stachys sieboldii). [, ] It plays a role as a storage carbohydrate in these plants. [, ] In scientific research, stachyose is often used as a model compound for studying carbohydrate metabolism, transport, and its impact on gut microbiota. [, , ]
Stachyose tetrahydrate is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Its chemical structure is represented as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf. Stachyose is primarily found in various legumes and vegetables, including soybeans and green beans. It is classified as a non-digestible oligosaccharide, contributing to its functional properties in food science and nutrition. Stachyose tetrahydrate has a molecular formula of C24H42O21 and a CAS number of 54261-98-2 .
Stachyose can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. The enzymatic synthesis typically involves the use of galactinol synthase and α-galactosidase enzymes. These enzymes facilitate the transfer of galactose units from galactinol to sucrose, resulting in the formation of stachyose.
In laboratory settings, the synthesis can be optimized using high-performance anion-exchange chromatography coupled with pulsed electrochemical detection to quantify the oligosaccharides produced, including stachyose . This method allows for precise monitoring of the reaction conditions and yields.
The molecular structure of stachyose tetrahydrate consists of four monosaccharide units linked together by glycosidic bonds. The specific linkage types include:
Stachyose exhibits a complex three-dimensional structure due to its multiple hydroxyl groups, which can form hydrogen bonds with water molecules, contributing to its solubility and functional properties in food applications .
Stachyose can undergo hydrolysis in the presence of water and specific enzymes, breaking down into simpler sugars such as raffinose and galactose. This reaction is significant in digestive processes where stachyose is not fully digestible by humans but can be fermented by gut microbiota.
The hydrolysis process can be analyzed using gas chromatography-mass spectrometry to identify the products formed during digestion or fermentation . This analytical approach provides insights into the metabolic pathways involving stachyose.
The mechanism of action for stachyose primarily revolves around its role as a prebiotic. It is not fully absorbed in the small intestine; instead, it reaches the colon where it serves as a substrate for beneficial gut bacteria. The fermentation process leads to the production of short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function.
Studies have shown that consumption of stachyose can increase the population of beneficial bacteria such as bifidobacteria in the gut, promoting a healthy microbiome .
The infrared spectrum analysis confirms that stachyose conforms to expected structural characteristics, indicating purity and quality suitable for various applications .
Stachyose tetrahydrate has several scientific uses:
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